N,N'-Dibenzoyl-L-cystine
Overview
Description
“N,N’-Dibenzoyl-L-cystine” is a chiral molecule . It is a cysteine derivative and consists of two amide groups and two carboxyl groups . Its molecular formula is C20H20N2O6S2 .
Synthesis Analysis
“N,N’-Dibenzoyl-L-cystine” is synthesized by the asymmetric synthesis of a racemic mixture of N,N’-dibenzoyl-D-cysteine . It has been used as a reactant in the synthesis of integrin antagonists, the dissipative self-assembly of molecular gelators using chemical fuel, the synthesis of crosslinkable hydrogel for the proliferation of encapsulated human derm fibroblasts, and the analysis for use as metallo-β-lactamase inhibitors .Molecular Structure Analysis
The supramolecular structure of “N,N’-Dibenzoyl-L-cystine” is due to the hydrogen bonding interactions . The gelators are self-assembled via strong intermolecular hydrogen bonds linking neighboring amide and carboxyl groups, π–π stacking interactions for aromatic rings, and hydrogen bonds between water molecules .Chemical Reactions Analysis
“N,N’-Dibenzoyl-L-cystine” has been involved in various chemical reactions such as the synthesis of integrin antagonists, dissipative self-assembly of molecular gelators using chemical fuel, synthesis of crosslinkable hydrogel for proliferation of encapsulated human derm fibroblasts, and analysis for use as metallo-β-lactamase inhibitors .Physical And Chemical Properties Analysis
“N,N’-Dibenzoyl-L-cystine” has a density of 1.5±0.1 g/cm3, a boiling point of 691.6±55.0 °C at 760 mmHg, and a flash point of 372.1±31.5 °C . Its molar refractivity is 115.3±0.3 cm3, and it has 8 H bond acceptors, 4 H bond donors, and 10 freely rotating bonds . Its molecular weight is 448.51 .Scientific Research Applications
Growth Studies in Rats
A study by Jen and Lewis (1938) investigated the use of N,N'-Dibenzoyl-L-cystine in diet supplements for young white rats. Their research aimed to determine if dibenzoyl-l-cystine could be hydrolyzed in the organism and serve as a significant source of cystine for growth purposes. However, they found no evidence that dibenzoyl-l-cystine under their experimental conditions could effectively serve as a source of cystine for growth (Jen & Lewis, 1938).
Chemical Studies and Synthesis
Zervas and Ferderigos (1974) explored the transformation of dibenzoyl derivatives of cysteine, which led to insights into the formation of cyclic products like lanthionine. They related these transformations to rearrangements in cystine-containing proteins treated with alkali, suggesting potential applications in peptide synthesis (Zervas & Ferderigos, 1974).
Polycysteine Peptides and Proteins
Research by Izumiya and Greenstein (1954) involved the synthesis of various cystinylcystine peptides. They studied the properties of these peptides, including their susceptibility to enzymes like amino acid oxidase and cystine desulfurase. This research provides insights into the behavior of cystine derivatives in biological contexts (Izumiya & Greenstein, 1954).
Hydrogel Research
Ziemecka et al. (2013) demonstrated how a propagating acidic wave in a solution of dibenzoyl-L-cystine can lead to the orientation and alignment of self-assembled fibers constituting a hydrogel. This pH-induced self-assembly process offers potential applications in materials science and engineering (Ziemecka et al., 2013).
Biodegradable Polymer Synthesis
Bechaouch et al. (1996) described a new synthesis method for poly(L-cystyl-L-cystine) using N,N'-bis(trimethylsilyl)cystine dibenzyl ester. The study highlights improvements in polymer properties over previous methods, indicating potential applications in biodegradable polymer production (Bechaouch et al., 1996).
Hyaluronic Acid Hydrogels
Palumbo et al. (2010) synthesized a hyaluronic acid derivative with pendant L-benzoyl-cysteine portions. They linked N,N'-dibenzoyl-L-cystine to the polysaccharide and reduced its disulfide bridge to thiol groups. This research has implications for the development of hydrogels with potential biomedical applications (Palumbo et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-benzamido-3-[[(2R)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTXMPQWQSOAIY-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dibenzoyl-L-cystine | |
CAS RN |
25129-20-8 | |
Record name | N,N′-Dibenzoyl-L-cystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25129-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-dibenzoyl-L-cystine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.